molecular formula C10H9N3O2 B102776 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione CAS No. 15837-45-3

6-Amino-1-phenyl-1H-pyrimidine-2,4-dione

Cat. No. B102776
CAS RN: 15837-45-3
M. Wt: 203.2 g/mol
InChI Key: OSEUDSKXNZLSRV-UHFFFAOYSA-N
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Description

6-Amino-1-phenyl-1H-pyrimidine-2,4-dione is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups . It has an empirical formula of C10H9N3O2 and a molecular weight of 203.20 .


Molecular Structure Analysis

The molecular structure of 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione consists of a pyrimidine ring substituted with two carbonyl groups, an amino group, and a phenyl group .

Scientific Research Applications

Medicine

The compound “6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione” is available for purchase from various chemical suppliers, indicating its potential use in medical research . However, specific applications in medicine are not readily available in the current literature.

Chemistry

This compound is a solid substance with a molecular weight of 203.20 . It could be used in chemical reactions as a reagent or a building block for the synthesis of more complex molecules.

Biology

While specific biological applications are not readily available in the literature, compounds with similar structures have been studied for their biological significance . Therefore, “6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione” could potentially be used in biological research.

Pharmacology

The compound could potentially be used in drug discovery and development. However, specific applications in pharmacology are not readily available in the current literature .

Material Science

Given its solid state and chemical properties, this compound could potentially be used in material science research . However, specific applications in this field are not readily available in the current literature.

Environmental Science

While specific environmental science applications are not readily available in the literature, similar compounds could potentially be used in environmental monitoring or remediation strategies .

Safety and Hazards

According to Sigma-Aldrich, 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione has a hazard classification of Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

Future Directions

Given the interest in pyrimidine derivatives in the field of organic synthesis due to their various chemical and biological applications , future research could focus on exploring the synthesis methods, chemical reactions, and potential applications of 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione.

properties

IUPAC Name

6-amino-1-phenylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEUDSKXNZLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351539
Record name 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-phenyl-1H-pyrimidine-2,4-dione

CAS RN

15837-45-3
Record name 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2-Cyano-acetyl)-3-phenyl-urea (12.6 g, 62.1 mmol) was taken in 50 ml 2M sodium hydroxide (aq.) and stirred at room temperature for 2 h under LC-MS control. After cooling down by immersing in ice bath and neutralization with acetic acid and thus formed solids were separated by filtration, washed well with ice cold water and dried under high vacuum yielding white solids (11.9 g, 58.6 mmol, 94.4%).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
94.4%

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